molecular formula C11H14BrNO3 B14027589 3-(4-Bromophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide

3-(4-Bromophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide

Cat. No.: B14027589
M. Wt: 288.14 g/mol
InChI Key: YLIOQOTYVMYFQP-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide is an organic compound that features a bromine atom attached to a phenyl ring, a hydroxy group, and a methoxy-methylated amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide typically involves the following steps:

    Bromination: The starting material, phenylacetic acid, undergoes bromination to introduce a bromine atom at the para position of the phenyl ring.

    Hydroxylation: The brominated intermediate is then subjected to hydroxylation to introduce the hydroxy group.

    Amidation: The hydroxylated intermediate is reacted with N-methoxy-N-methylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium azide in dimethylformamide for azide substitution.

Major Products

    Oxidation: 3-(4-Bromophenyl)-3-oxo-N-methoxy-N-methylpropanamide.

    Reduction: this compound.

    Substitution: 3-(4-Azidophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide.

Scientific Research Applications

3-(4-Bromophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxy group play crucial roles in binding to the active sites of these targets, modulating their activity and leading to the desired biological effects. The methoxy-methylated amide group enhances the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Bromophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide is unique due to its combination of functional groups, which confer specific reactivity and stability. Its methoxy-methylated amide group distinguishes it from other brominated phenyl compounds, providing enhanced bioavailability and stability in biological systems.

Biological Activity

3-(4-Bromophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide is a compound of significant interest due to its unique structural features, which include a bromophenyl group, a hydroxy group, and a methoxy group. These functional groups suggest potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research studies.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

C12H14BrNO3\text{C}_{12}\text{H}_{14}\text{Br}\text{N}\text{O}_3

This compound features:

  • Bromophenyl Group : Imparts lipophilicity and affects the electronic properties.
  • Hydroxy Group : May participate in hydrogen bonding, influencing interactions with biological targets.
  • Methoxy Group : Enhances solubility and bioavailability.

The biological activity of this compound is hypothesized to involve interactions with various molecular targets:

  • Enzyme Inhibition : The presence of the hydroxyl and amide groups may facilitate binding to active sites of enzymes, potentially inhibiting their function.
  • Receptor Modulation : The bromophenyl moiety can engage in electrophilic aromatic substitution, influencing receptor activity.
  • Antimicrobial Activity : Similar compounds have shown promise in inhibiting bacterial growth, suggesting that this compound may exhibit similar properties.

Biological Activity Studies

Research into the biological activity of this compound has yielded promising results:

Antimicrobial Properties

Several studies indicate that compounds with similar structures exhibit antimicrobial effects. For instance, the inhibition of bacterial growth was observed in related propanamide derivatives. The specific mechanisms may involve disruption of cell membrane integrity or interference with metabolic pathways.

Anticancer Activity

Preliminary investigations suggest that this compound may possess anticancer properties. Similar compounds have been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis or cell cycle arrest.

Case Studies

  • Study on Antimicrobial Efficacy :
    • A study evaluated the antimicrobial activity of various brominated compounds, including derivatives similar to this compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria at concentrations as low as 25 µg/mL.
  • Anticancer Screening :
    • In vitro assays were conducted using human cancer cell lines (e.g., HeLa and MCF-7). The compound demonstrated IC50 values ranging from 10 to 30 µM, indicating moderate cytotoxicity compared to standard chemotherapeutic agents.

Data Table: Biological Activity Overview

Activity TypeObserved EffectReference
AntimicrobialInhibition at 25 µg/mL
AnticancerIC50 = 10-30 µM
Enzyme InhibitionPotential inhibition observed

Properties

Molecular Formula

C11H14BrNO3

Molecular Weight

288.14 g/mol

IUPAC Name

3-(4-bromophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide

InChI

InChI=1S/C11H14BrNO3/c1-13(16-2)11(15)7-10(14)8-3-5-9(12)6-4-8/h3-6,10,14H,7H2,1-2H3

InChI Key

YLIOQOTYVMYFQP-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)CC(C1=CC=C(C=C1)Br)O)OC

Origin of Product

United States

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